1H-Tetrazol-5-amine, N-nitro-, monosodium salt
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Overview
Description
Sodium N-nitro-1H-tetrazol-5-amide is a compound known for its high nitrogen content and unique chemical properties. It is a white crystalline solid that is soluble in water and exhibits high thermal stability . This compound is part of the tetrazole family, which is characterized by a five-membered ring containing four nitrogen atoms and one carbon atom . Tetrazoles are known for their diverse applications in medicinal chemistry, material science, and as ligands in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium N-nitro-1H-tetrazol-5-amide typically involves the reaction of sodium azide with nitriles under various conditions. One common method includes the use of zinc salts as catalysts in an aqueous environment . Another approach involves the use of iodine or silica-supported sodium hydrogen sulfate as a heterogeneous catalyst . These methods offer mild reaction conditions, short reaction times, and high yields.
Industrial Production Methods: Industrial production of Sodium N-nitro-1H-tetrazol-5-amide often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the treatment of nitriles with sodium azide and triethylammonium chloride in nitrobenzene . The use of microwave reactors allows for efficient and rapid synthesis, even for sterically hindered tetrazoles.
Chemical Reactions Analysis
Types of Reactions: Sodium N-nitro-1H-tetrazol-5-amide undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizers to produce corrosive and toxic gases.
Reduction: Involves exothermic reactions with reducing agents.
Substitution: Reacts with acidic materials and strong oxidizers to liberate corrosive gases.
Common Reagents and Conditions:
Oxidizers: Acidic chloride, anhydrides, and strong acids.
Reducing Agents: Various metals and reducing agents that produce exothermic reactions.
Major Products: The reactions typically result in the formation of new compounds, some of which can be explosive under certain conditions .
Scientific Research Applications
Sodium N-nitro-1H-tetrazol-5-amide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Sodium N-nitro-1H-tetrazol-5-amide involves its ability to stabilize negative charges through delocalization, similar to carboxylic acids . The compound’s nitrogen electron density allows it to form stable metallic compounds and molecular complexes . This stabilization is crucial for its applications in various fields, including medicinal chemistry and material science.
Comparison with Similar Compounds
1H-Tetrazole: A parent compound with similar reactivity and stability.
5-Substituted 1H-Tetrazoles: Used as bio-isosteric replacements in medicinal chemistry.
Oteseconazole and Quilseconazole: Tetrazole-based antifungal drugs that inhibit fungal enzymes.
Uniqueness: Sodium N-nitro-1H-tetrazol-5-amide stands out due to its high thermal stability and ability to form stable complexes with metals. Its unique properties make it suitable for high-energy applications, such as explosives and rocket propellants .
Properties
CAS No. |
62209-53-4 |
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Molecular Formula |
CHN6NaO2 |
Molecular Weight |
152.05 g/mol |
IUPAC Name |
sodium;N-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)nitramide |
InChI |
InChI=1S/CHN6O2.Na/c8-7(9)4-1-2-5-6-3-1;/h(H-,2,3,4,5,6);/q-1;+1 |
InChI Key |
HTEKZYRBQZJKOM-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NN=N[N-]1)N[N+](=O)[O-].[Na+] |
Origin of Product |
United States |
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